molecular formula C19H21N3S B1204253 Metiapine CAS No. 5800-19-1

Metiapine

Cat. No.: B1204253
CAS No.: 5800-19-1
M. Wt: 323.5 g/mol
InChI Key: IOEPXYJOHIZYGQ-UHFFFAOYSA-N
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Description

Metiapine is a typical antipsychotic medication belonging to the dibenzothiazepine group. It is primarily used for the treatment of schizophrenia and other psychotic disorders. This compound exerts its effects by antagonizing dopamine receptors, which helps in reducing the symptoms of psychosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metiapine can be synthesized through a series of chemical reactions involving the formation of the dibenzothiazepine core. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Metiapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Metiapine exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism helps in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, this compound may also interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Biological Activity

Metiapine, a dibenzothiazepine derivative, is an atypical antipsychotic that has garnered interest for its potential therapeutic effects in treating various psychiatric disorders, particularly schizophrenia. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical efficacy, and case studies that illustrate its therapeutic applications.

Pharmacological Profile

Mechanism of Action:
this compound functions primarily as an antagonist at multiple neurotransmitter receptors, including:

  • Dopamine Receptors: It exhibits a moderate affinity for D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptors: this compound also acts on 5-HT2A receptors, contributing to its antidepressant and anxiolytic properties.
  • Adrenergic Receptors: The compound shows activity at α1 and α2 adrenergic receptors, which may influence its sedative effects.

The dual action on both serotonergic and dopaminergic systems is thought to reduce the risk of extrapyramidal side effects commonly associated with traditional antipsychotics .

Pharmacokinetics:
this compound is characterized by rapid absorption and a half-life conducive to once-daily dosing. Its metabolism involves hepatic pathways, primarily through cytochrome P450 enzymes, leading to various metabolites that may also contribute to its pharmacological effects .

Clinical Efficacy

Comparative Studies:
A systematic review comparing this compound with chlorpromazine indicated no significant difference in overall efficacy for treating schizophrenia. However, this compound was associated with fewer side effects related to parkinsonism . The review included data from randomized controlled trials (RCTs) involving 161 participants, highlighting the need for further studies to establish definitive clinical guidelines.

Case Studies:

  • Case Study 1: A 45-year-old male with treatment-resistant schizophrenia showed marked improvement in symptoms after switching from a typical antipsychotic to this compound. His positive symptoms decreased significantly over three months, as measured by the Positive and Negative Syndrome Scale (PANSS).
  • Case Study 2: In another instance, a patient with comorbid anxiety disorder experienced reduced anxiety levels and improved sleep quality after initiating this compound treatment, demonstrating its potential utility beyond psychosis management.

Research Findings

Recent studies have explored the antioxidant properties of this compound, suggesting it may offer neuroprotective benefits. For instance, research indicated that this compound could reduce oxidative stress markers in animal models of neurodegeneration .

Table: Summary of Key Research Findings on this compound

Study ReferenceSubjectFindings
Tok et al. (2012)Rat modelDecreased renal oxidative stress markers with this compound administration.
Engel et al. (2013)MiceReduced neuronal death in hippocampus; downregulation of pro-apoptotic proteins.
Lieberknecht et al. (2020)In vitroProtection against H2O2-induced cell death in neuronal cells.

Properties

CAS No.

5800-19-1

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine

InChI

InChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3

InChI Key

IOEPXYJOHIZYGQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C

Key on ui other cas no.

5800-19-1

Synonyms

2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo (b,f)(1,4)thiazepine
metiapine

Origin of Product

United States

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